molecular formula C20H19ClN4O3S2 B6491946 N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride CAS No. 1329862-87-4

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride

Cat. No.: B6491946
CAS No.: 1329862-87-4
M. Wt: 463.0 g/mol
InChI Key: JXCNGHJRHRBVGE-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzothiophene-carboxamide derivative with a benzothiazole substituent and a dimethylaminoethyl side chain. Its hydrochloride salt form improves solubility for pharmacological applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2.ClH/c1-22(2)9-10-23(20-21-15-5-3-4-6-17(15)29-20)19(25)18-12-13-11-14(24(26)27)7-8-16(13)28-18;/h3-8,11-12H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCNGHJRHRBVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a complex organic compound with significant biological activity. Its structure incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound has the following structural formula:

C20H23N3O3SHCl\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole moiety is believed to interact with enzymes and receptors, modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
C 13Staphylococcus aureus13.0 μM
C 5Escherichia coli19.7 μM

These findings suggest that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

Studies on related benzothiazole derivatives have indicated potential anticancer effects. For example, some compounds have demonstrated cytotoxicity against various cancer cell lines such as TK-10 and HT-29. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Case Studies and Research Findings

  • Antineoplastic Activity :
    • A series of studies have evaluated the anticancer potential of benzothiazole derivatives. One study found that certain derivatives exhibited moderate antineoplastic activity against human cancer cell lines, suggesting that this compound may also exhibit similar properties .
  • Antimicrobial Efficacy :
    • A recent publication highlighted the synthesis and evaluation of N'-(1,3-benzothiazol-2-yl)-arylamide derivatives as antibacterial agents. The study reported promising results against Gram-positive bacteria with MIC values ranging from 13.0 μM to 24.2 μM .
  • Pharmacokinetic Studies :
    • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies conducted on related compounds indicated favorable pharmacokinetic profiles, suggesting that the compound may be viable for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other benzothiazole- and benzothiophene-containing derivatives but differs in functionalization. Key comparisons include:

Compound Name Core Structure Key Functional Groups Potential Applications
N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride Benzothiophene-Benzothiazole Nitro, dimethylaminoethyl, carboxamide Kinase inhibition, antimicrobial
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy, tert-butyl, methyl Metal-catalyzed C–H bond functionalization
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () Benzodioxole-Imidazole Chlorophenyl, hydrazinecarboxamide, imine Antifungal, enzyme inhibition

Key Differences :

  • Electron-Deficient vs. Electron-Rich Cores : The nitro group in the target compound creates an electron-deficient benzothiophene core, contrasting with the electron-rich benzodioxole in . This difference may affect binding to hydrophobic pockets in biological targets.
  • Side Chain Functionality: The dimethylaminoethyl group in the target compound introduces a cationic tertiary amine at physiological pH, enhancing solubility and enabling ionic interactions. In contrast, the hydroxy-tert-butyl group in supports coordination in metal-catalyzed reactions.
  • Pharmacophore Diversity: The hydrazinecarboxamide in is a known pharmacophore for antifungal activity, whereas the nitro-benzothiophene-carboxamide in the target compound may favor kinase inhibition due to planar aromatic stacking.

Preparation Methods

Synthesis of 5-Nitro-1-Benzothiophene-2-Carboxylic Acid

The nitro-substituted benzothiophene core is synthesized via nitration followed by oxidation (Scheme 1).

Procedure:

  • Nitration of 1-benzothiophene-2-carbaldehyde :

    • React 1-benzothiophene-2-carbaldehyde (1.0 eq) with concentrated nitric acid (1.2 eq) in sulfuric acid at 0–5°C for 2 hours.

    • Quench with ice-water, extract with dichloromethane, and purify via silica chromatography to isolate 5-nitro-1-benzothiophene-2-carbaldehyde (Yield: 85–90%).

  • Oxidation to carboxylic acid :

    • Dissolve 5-nitro-1-benzothiophene-2-carbaldehyde (1.0 eq) in acetic acid.

    • Add sodium acetate (2.0 eq) and bromine (1.1 eq) dropwise at 40°C.

    • Heat to 80°C for 1 hour, then pour into iced water.

    • Extract with ether, dry over Na₂SO₄, and recrystallize (Yield: 98.5% crude, 81% pure).

Key Data :

ParameterValue
Melting Point161°C
Molecular FormulaC₉H₅NO₄S
Purity (HPLC)≥99%

Preparation of N-(1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]amine

This intermediate is synthesized through nucleophilic substitution (Scheme 2).

Procedure :

  • Alkylation of 2-aminobenzothiazole :

    • React 2-aminobenzothiazole (1.0 eq) with 2-chloro-N,N-dimethylethylamine (1.2 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and heat at 60°C for 12 hours.

    • Filter, concentrate, and purify via column chromatography (Yield: 75–80%).

Key Data :

ParameterValue
1H^1H NMR (CDCl₃)δ 7.85 (d, 1H), 7.45 (d, 1H), 3.65 (t, 2H), 2.55 (t, 2H), 2.25 (s, 6H)

Carboxamide Coupling

The coupling of 5-nitro-1-benzothiophene-2-carboxylic acid and N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine is achieved using carbodiimide chemistry (Scheme 3).

Procedure :

  • Activate 5-nitro-1-benzothiophene-2-carboxylic acid (1.0 eq) with HOBt (1.2 eq) and EDCl (1.5 eq) in DMF at 0°C.

  • Add N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]amine (1.1 eq) and stir at room temperature for 24 hours.

  • Quench with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (Yield: 80–95%).

Optimization Table :

Coupling AgentSolventTemp (°C)Yield (%)
EDCl/HOBtDMF2592
DCC/DMAPTHF2578
HATUDCM0–2588

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for enhanced stability (Scheme 4).

Procedure :

  • Dissolve the carboxamide (1.0 eq) in anhydrous ethanol.

  • Add HCl gas or 4M HCl/dioxane (1.1 eq) dropwise at 0°C.

  • Stir for 1 hour, filter, and recrystallize from ethanol/ether (Yield: 95–98%).

Analytical Data :

ParameterValue
Melting Point215–217°C
Purity (HPLC)≥99.5%

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to improve safety and yield. Key parameters include:

  • Residence time : 10–15 minutes

  • Temperature : 50–60°C

  • Solvent : DMF/water (9:1)

Analytical Characterization

The compound is validated using:

  • NMR Spectroscopy : Confirms regiochemistry and purity.

  • HPLC-MS : Verifies molecular weight (MW: 456.0 g/mol).

  • X-ray Crystallography : Resolves crystal structure and salt form.

Challenges and Limitations

  • Nitration Regioselectivity : Competing nitro-group positions require careful temperature control.

  • Amide Coupling Efficiency : Steric hindrance from the dimethylaminoethyl group necessitates excess EDCl.

  • Salt Hygroscopicity : The hydrochloride form requires anhydrous storage.

Recent Advances

Recent studies highlight microwave-assisted coupling (Yield: 95%, 30 minutes) and enzymatic desymmetrization for chiral variants .

Q & A

Q. Example Table: Computational vs. Experimental Yields

Reaction StepPredicted Yield (DFT)Experimental Yield
Amide Coupling78%72%
Nitration85%82%

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., nitro group position) and detects impurities. For example, the nitro group’s deshielding effect shifts benzothiophene protons downfield (δ 8.5–9.0 ppm) .
  • LC-MS/HPLC : Quantifies purity (>95% required for biological assays) and identifies byproducts (e.g., incomplete nitration products) .
  • Elemental Analysis : Validates stoichiometry, particularly for hydrochloride counterion quantification .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity, and how can contradictions in reported data be resolved?

Answer:

  • Case Study : Replacing the nitro group with methoxy (as in ’s analogs) reduces kinase inhibition potency by 50%, suggesting nitro’s role in π-stacking with enzyme active sites .
  • Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis using standardized protocols (e.g., CERAPP guidelines) is recommended .

Q. Table: Substituent Effects on Kinase Inhibition

Substituent (Position)IC₅₀ (nM)Assay Type
-NO₂ (5)12 ± 2In vitro
-OCH₃ (5)25 ± 3In vitro
-Cl (6)18 ± 2Cell-based

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Nitro Group Stability : Thermal decomposition during solvent removal requires low-temperature rotary evaporation (<40°C) .

Advanced: How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for in vivo studies?

Answer:

  • pH-Dependent Solubility : The dimethylaminoethyl group enhances solubility in acidic buffers (pH 4.0) via protonation, while DMSO masks this effect. Pre-formulation studies with dynamic light scattering (DLS) assess aggregation in PBS .
  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based solvents to improve bioavailability .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Nitro Group Hazards : Avoid friction/heat to prevent explosive decomposition; store in flame-resistant cabinets .
  • PPE Requirements : Nitrile gloves and fume hoods mandatory due to potential teratogenicity of benzothiazole derivatives .

Advanced: What mechanistic insights explain its dual activity as a kinase inhibitor and DNA intercalator?

Answer:

  • Kinase Inhibition : Molecular docking shows the benzothiazole ring occupies the ATP-binding pocket in kinases (e.g., EGFR), while the nitro group forms hydrogen bonds with catalytic lysine residues .
  • DNA Intercalation : The planar benzothiophene moiety inserts between DNA base pairs, validated by fluorescence quenching assays and molecular dynamics simulations .

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